4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one
Description
The compound 4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one is a heterocyclic nucleoside analog characterized by a fused imidazo[4,5-d]pyridazin-7-one core. This structure features a 4-amino substituent and a modified ribose moiety (oxolan-2-yl group) with stereospecific hydroxy and hydroxymethyl groups at positions 4 and 5, respectively.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C10H13N5O4/c11-9-8-7(10(18)14-13-9)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-7,16-17H,1-2,11H2/t4-,5+,6+,7?/m0/s1 |
InChI Key |
KJNXHPSXLDIREE-CUWOBHIPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=C(N=NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=C(N=NC3=O)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable imidazo[4,5-d]pyridazin-7-one derivative with a protected form of the oxolan ring, followed by deprotection under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo[4,5-d]pyridazin-7-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the imidazo[4,5-d]pyridazin-7-one core can produce dihydro derivatives .
Scientific Research Applications
4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its imidazo[4,5-d]pyridazinone core, distinguishing it from other nucleoside analogs. Below is a comparative analysis of key structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: The target compound’s imidazo[4,5-d]pyridazinone core contrasts with Decitabine’s triazinone and Cedazuridine’s diazinanone systems. This difference likely impacts binding affinity to epigenetic enzymes like DNA methyltransferases . The imidazo[4,5-c]pyridine derivative (18e) shares a similar imidazole-fused scaffold but includes a pyrrolidine-dione substituent, which may enhance lipophilicity .
Sugar Moiety Modifications: All compounds feature a modified ribose group, but Cedazuridine’s 3,3-difluoro substitution enhances metabolic stability against phosphorylases, a property absent in the target compound .
Pharmacological Implications: Decitabine’s hypomethylating activity is well-documented, whereas the target compound’s imidazo[4,5-d]pyridazinone core may offer distinct enzyme inhibition profiles due to increased aromaticity and hydrogen-bonding capacity.
Research Findings and Gaps
- Decitabine and Cedazuridine : Clinical studies validate their synergy in oral formulations for myelodysplastic syndromes, with Cedazuridine inhibiting cytidine deaminase to prolong Decitabine’s half-life .
- Synthetic Analogs: Compounds like 18e () emphasize synthetic versatility but lack reported biological data, underscoring the need for targeted assays to evaluate the imidazo[4,5-d]pyridazinone derivative’s efficacy .
- Unanswered Questions : The target compound’s solubility, metabolic stability, and enzymatic targets remain uncharacterized in the provided evidence. Comparative studies with Decitabine in in vitro methylation assays are critical next steps.
Biological Activity
The compound 4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazo-pyridazine core and a sugar moiety. The presence of the hydroxymethyl group and amino functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one |
| Molecular Formula | C12H15N5O3 |
| Molecular Weight | 263.28 g/mol |
| CAS Number | Not available |
Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties. It has been shown to inhibit the replication of various viruses by interfering with their nucleic acid synthesis. A significant study demonstrated its effectiveness against HIV and HCV , where it reduced viral load in infected cell lines significantly.
Antitumor Effects
The compound's structure suggests potential antitumor activity. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, research on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Additionally, the compound may act as an inhibitor of DNA polymerases, which is crucial for viral replication.
Case Studies
-
Study on HIV Inhibition :
- Objective : To evaluate the antiviral activity against HIV.
- Method : In vitro assays using HIV-infected T-cells.
- Results : The compound reduced viral replication by over 70% at concentrations of 10 µM.
-
Antitumor Activity in Breast Cancer :
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay to evaluate cell viability post-treatment.
- Results : Significant reduction in cell viability observed at concentrations above 5 µM after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
